5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, the reaction of 3-fluoro-4-methoxybenzohydrazide with 4-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., Lewis acids or bases).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu) in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted derivatives, while coupling reactions could produce dimeric or polymeric structures.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or other biomolecules, modulating their activity. The compound’s fluorine and methoxy groups may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the fluorine and methoxy substituents.
3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole: Similar structure but different substitution pattern.
5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Different arrangement of substituents.
Uniqueness
5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C16H10F4N2O2 |
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Molecular Weight |
338.26 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10F4N2O2/c1-23-13-7-4-10(8-12(13)17)15-21-14(22-24-15)9-2-5-11(6-3-9)16(18,19)20/h2-8H,1H3 |
InChI Key |
PAXICNUKSIQEAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)F |
Origin of Product |
United States |
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